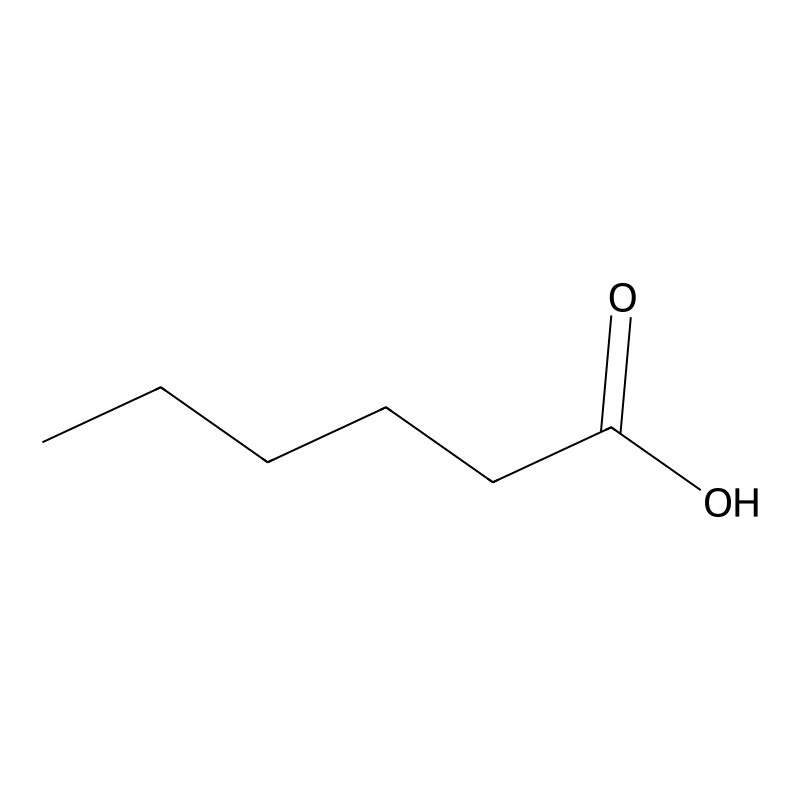

Hexanoic acid

C6H12O2

CH3(CH2)4COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H12O2

CH3(CH2)4COOH

Molecular Weight

InChI

InChI Key

solubility

0.09 M

In water, 1.03X10+4 mg/L at 25 °C

Readily sol in ethanol, ether.

10.3 mg/mL

Solubility in water, g/100ml at 20 °C: 1.1

miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

Canonical SMILES

Hexanoic acid, also known as caproic acid, is a saturated fatty acid with the molecular formula and a molecular weight of approximately 116.16 g/mol. It is characterized by a six-carbon straight-chain structure, represented chemically as . This compound appears as a colorless to light yellow oily liquid with a pungent odor, often described as unpleasant. Hexanoic acid is slightly soluble in water and more soluble in organic solvents such as ethanol and ether .

Hexanoic acid naturally occurs in various animal fats and oils, including cow's milk and some vegetable oils. It is also found in the essential oils of certain plants and contributes to the flavor profiles of various foods, including tapioca pearls and meat bouillon .

- Neutralization Reactions: Hexanoic acid can react with bases (both organic and inorganic) to form salts and water, releasing heat in the process. For example:

- Esterification: It can react with alcohols to form esters, which are used in flavorings and fragrances:

- Oxidation and Reduction: Hexanoic acid can be oxidized by strong oxidizing agents or reduced by reducing agents, leading to various products depending on the conditions .

- Reactions with Active Metals: It can react with active metals to release hydrogen gas:

Hexanoic acid exhibits several biological activities. It has been identified as having antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it plays a role in the immune response and has been studied for its potential effects on gut health due to its presence in short-chain fatty acids produced during fermentation processes in the intestines .

Furthermore, hexanoic acid is utilized as a non-viral gene carrier in biomedical applications, facilitating gene delivery systems that are less toxic compared to viral vectors .

Hexanoic acid can be synthesized through various methods:

- Fermentation: It can be produced biologically through the fermentation of carbohydrates by certain bacteria.

- Chemical Synthesis: Hexanoic acid can be synthesized through the oxidation of hexanol or through the carbonylation of butyric acid using carbon monoxide .

- Friedel-Crafts Acylation: This method involves reacting an aromatic compound with hexanoyl chloride in the presence of a Lewis acid catalyst to produce aromatic ketones .

Hexanoic acid has diverse applications across various industries:

- Food Industry: Used as a flavoring agent due to its characteristic taste.

- Cosmetics and Personal Care: Employed in the formulation of perfumes and fragrances.

- Pharmaceuticals: Utilized in drug formulation and as an excipient.

- Agriculture: Acts as a fungicide to protect crops from pathogens like Botrytis cinerea.

- Biotechnology: Serves as a non-viral gene carrier for gene therapy applications .

Studies have shown that hexanoic acid interacts with various biological systems. Its antimicrobial properties have been explored extensively, revealing its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. Additionally, research indicates that hexanoic acid may influence metabolic pathways related to fatty acid metabolism and energy production within cells .

Hexanoic acid is part of a group of medium-chain fatty acids. Here are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butyric Acid | Shorter chain length; known for its role in gut health. | |

| Octanoic Acid | Longer chain; used in food flavoring and cosmetics. | |

| Nonanoic Acid | Has applications in perfumes; more hydrophobic than hexanoic acid. | |

| Decanoic Acid | Found in coconut oil; used in food industry for flavoring. |

Uniqueness of Hexanoic Acid

Hexanoic acid stands out due to its balance between solubility and volatility, making it suitable for both food applications and industrial uses. Its moderate chain length allows it to participate effectively in biochemical processes while maintaining distinct olfactory properties that contribute to its use in flavorings and fragrances .

Physical Description

Liquid; OtherSolid, Liquid

Solid

OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless to very pale yellow, oily liquid/cheesy, sweat-like odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

205.2 °C

205.8 °C

205 °C

Flash Point

215 °F (102 °C) (Open cup)

102 °C o.c.

Heavy Atom Count

Vapor Density

4.01 (Air = 1)

Relative vapor density (air = 1): 4.0

Density

0.929 at 20 °C/4 °C

Relative density (water = 1): 0.93

0.923-0.928

Odor

Odor Threshold

Decomposition

Melting Point

-3.0 °C

-3.4 °C

-3 °C

UNII

Related CAS

13476-79-4 (copper(2+) salt)

16571-42-9 (manganese(2+) salt)

19455-00-6 (potassium salt)

38708-95-1 (calcium salt)

Vapor Pressure

0.04 mmHg

0.0435 mm at 25 °C (est)

Vapor pressure, Pa at 20 °C: 27

Metabolism Metabolites

Caproic acid is rapidly metabolized by beta-oxidation in mitochondria ... /It/ is not stored or converted to higher fatty acids. Oxidation occurs in the mitochondria of the liver, kidneys, and heart, but only hepatic mitochondria produce ketone bodies from caproic acid.

Metabolic studies /of 1-hexanol/ in rabbits indicate that oxidation to hexanoic acid is the major pathway, mediated by alcohol dehydrogenase and aldehyde dehydrogenase.

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Health Hazards -> Corrosives

Cosmetics -> Emulsifying

Methods of Manufacturing

Manufactured by catalytic reduction of corresponding beta-lactone: Caldwell, US patent 2,484,486 (1949 to Kodak); from oleic acid: Follett, Murray, US patent 2,580,417 (1952 to Arthur D. Little); from castor oil or a ricinoleate: Steadman, Peterson, US 2,847,432 (1958 to National Res. Corp.); by ozonolysis of tall oil unsaturated fatty acids: Maggiolo, US patent 2,865,937 (1958 to Welsbach); from 1,3-butadiene and potassium acetate in presence of sodium amide: Schmerling, Toekelt, US patent 3,075,010 (1963 to Universal Oil Prod.); from cyclohexanol: ... US patent 3,121,728 (1964 to Esso); by catalytic oxidation of n-hexanol: Hay, US patent 3,173,933 (1965 to General Electric).

Hydrogenation of gluconic acid in aqueous solution over a platinum oxide catalyst results in a modest yield of d-glucose. ... Refluxing with concentrated hydriodic acid in the presence of red phosphorus causes reduction to hexanoic acid.

General Manufacturing Information

All other basic organic chemical manufacturing

Construction

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Transportation equipment manufacturing

Hexanoic acid: ACTIVE

Carboxylic acids, C5-9: ACTIVE

Carboxylic acids, C6-18 and C6-18-unsatd. mono- and C8-15-di-: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Interactions

Hexanoate and octanoate inhibit the triiodothyronine (T3) induced increases in the activities of malic enzyme and fatty acid synthase in chick embryo hepatocytes in culture. Butanoate was less effective as an inhibitor, and palmitate, stearate, and oleate had no effect or small stimulatory effects. Hexanoate and octanoate inhibited the lipogenic enzyme activities at a transcriptional step, and did so within 30 min of addition. Incubation for 2 hr in the absence of fatty acid reversed the inhibition of transcription caused by hexanoate. The inhibitory effect of hexanoate was selective because DNA content and transcription of the glyceraldehyde-3-phosphate dehydrogenase and beta-actin genes were not inhibited. Hexanoate mediated inhibition of transcription rates of the lipogenic genes was not correlated with an inhibition of binding of triiodothyronine to its nuclear receptor. 2-Bromooctanoate and carnitine stimulated the triiodothyronine induced accumulation of the mRNAs for malic enzyme and fatty acid synthase. The presence of hexanoate stimulated by 2 to 3 fold the increase caused by carnitine, suggesting that hexanoate and carnitine may regulate lipogenic gene expression by a common pathway. The active inhibitor may be a metabolite derived from hexanoate or octanoate, possibly an intermediate derived from an acyl-CoA derivative.

Dates

Hero Turned Villain: Identification of Components of the Sex Pheromone of the Tomato Bug, Nesidiocoris tenuis

David R Hall, Steven J Harte, Daniel P Bray, Dudley I Farman, Rob James, Celine X Silva, Michelle T FountainPMID: 33844148 DOI: 10.1007/s10886-021-01270-1

Abstract

Nesidiocoris tenuis (Reuter) (Heteroptera: Miridae) is a tropical mirid bug used as a biocontrol agent in protected crops, including tomatoes. Although N. tenuis predates important insect pests, especially whitefly, it also causes damage by feeding on tomato plants when prey populations decline, resulting in significant economic losses for growers. The pest is now established in some all-year-round tomato crops in Europe and control measures involve the application of pesticides which are incompatible with current IPM programs. As part of future IPM strategies, the pheromone of N. tenuis was investigated. Volatile collections were made from groups and individuals of mated and unmated, females and males. In analyses of these collections by gas chromatography coupled with electroantennographic (EAG) recording from antennae of male bugs, two EAG-active components were detected and identified as 1-octanol and octyl hexanoate. Unlike other mirids, both male and female N. tenuis produced the two compounds, before and after mating, and both sexes gave EAG responses to both compounds. Furthermore, only octyl hexanoate was detected in whole body solvent washes from both sexes. These compounds are not related to the derivatives of 3-hydroxybutyrate esters found as pheromone components in other members of the Bryocrinae sub-family, and the latter could not be detected in volatiles from N. tenuis and did not elicit EAG responses. Nevertheless, experiments carried out in commercial glasshouses showed that traps baited with a blend of the synthetic pheromone components caught essentially only male N. tenuis, and significantly more than traps baited with octyl hexanoate alone. The latter caught significantly more N. tenuis than unbaited traps which generally caught very few bugs. Traps at plant height caught more N. tenuis males than traps 1 m above or at the base of the plants. The trap catches provided an indication of population levels of N. tenuis and were greatly reduced following an application of insecticide.Biochar and activated carbon enhance ethanol conversion and selectivity to caproic acid by Clostridium kluyveri

Stef Ghysels, Sara Buffel, Korneel Rabaey, Frederik Ronsse, Ramon GaniguéPMID: 33254460 DOI: 10.1016/j.biortech.2020.124236

Abstract

Syngas from biomass or steel mills can be fermented into a dilute stream of ethanol and acetic acid, which requires energy intensive distillation for product recovery. This can be circumvented by selective secondary fermentation of the syngas fermentation effluent to caproic acid as easier recoverable platform chemical with Clostridium kluyveri. Here, we explore the impact of biochar and activated carbon on this process. Changes during the fermentation with biochar or activated carbon were monitored, different doses were tested and the recyclability of biochar and activated carbon was assessed. Biochar decreased the lag phase and increased the caproic acid production rate (up to 0.50 g·L·h

). Upon recycling for subsequent fermentation, biochar retained this property largely. Activated carbon addition, especially at high dose, could potentially increase the conversion and selectivity towards caproic acid to 14.15 g·L

(control: 11.01 g·L

) and 92% (control: 84%), respectively.

Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile

Ryota Nakajima, Hiroyuki Oono, Keiko Kumazawa, Tomohide Ida, Jun Hirata, Ryan D White, Xiaoshan Min, Angel Guzman-Perez, Zhulun Wang, Antony Symons, Sanjay K Singh, Srinivasa Reddy Mothe, Sergei Belyakov, Anjan Chakrabarti, Satoshi ShutoPMID: 33493627 DOI: 10.1016/j.bmcl.2021.127786

Abstract

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), which is a promising therapeutic target for immune diseases, is a major transcription factor of genes related to psoriasis pathogenesis, such as interleukin (IL)-17A, IL-22, and IL-23R. Inspired by the co-crystal structure of RORγt, a 6-oxo-4-phenyl-hexanoic acid derivative 6a was designed, synthesized, and identified as a ligand of RORγt. The structure-activity relationship (SAR) studies in 6a, which focus on the improvement of its membrane permeability profile by introducing chlorine atoms, led to finding 12a, which has a potent RORγt inhibitory activity and a favorable pharmacokinetic profile.A Bioluminescent Probe for Simultaneously Imaging Esterase and Histone Deacetylase Activity in a Tumor

Chenchen Wang, Wei Du, Tong Zhang, Gaolin LiangPMID: 33170646 DOI: 10.1021/acs.analchem.0c04227

Abstract

The monitoring of esterase (CES) and histone deacetylase (HDAC) activity in living cells has great potential for rapid diagnosis of malignant tumors. At present, using one bioluminescence (BL) probe to simultaneously detect (or image) these two enzymes' activity in tumors has not been reported. Herein, a bioluminescence "turn-on" probe(6-acetamidohexanoic acid-d-luciferin) was rationally designed for simultaneously imaging CES and HDAC activity with excellent sensitivity and selectivity.

was successfully applied

to selectively detect CES and HDAC6, a subtype of HDAC, at a linear concentration range of 0-100 and 0-120 nM with limits of detection (LODs) of 0.495 and 1.14 nM, respectively.

results indicated that about 1/2 and 1/3 of the "turn-on" BL signal of

was contributed by CES and HDAC activity in the tumors, respectively. We envision that

might be applied to simultaneously measure (and image) CES and HDAC activity in the clinic for assisting with the precise diagnosis of malignant tumors in the near future.

Functional analysis of indole 3-hexanoic acid as a novel auxin from Arabidopsis thaliana

Ping Song, Hui Xu, Jixiu Zhang, Huatao Chen, Li Li, Yana Qu, Feng Lin, Qun ZhangPMID: 34498125 DOI: 10.1007/s00425-021-03719-9

Abstract

Indole 3-hexanoic acid is a novel auxin and regulates plant growth and development. Auxin is a signaling molecule that influences most aspects of plant development. Although many small bioactive molecules have been developed as auxin analogues, naturally occurring auxin and the detailed mechanisms of its specific actions in plants remain to be fully elucidated. In this study, to screen auxin responses, we used a novel picolinate synthetic auxin, 3-indole hexanoic acid (IHA), which is similar in structure to indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). IHA showed classical auxin activity in the regulation of root growth, gene expression, and PIN-FORMED abundance. Physiological and genetic analyses indicated that IHA may be perceived by the auxin receptor TIR1 and transported by the G-class ATP-binding cassette protein ABCG36 and its homolog ABCG37. Importantly, IHA was detected in planta and converted into IBA depending on the peroxisomal β-oxidation. Together, these findings reveal a novel auxin pathway component and suggest possible undiscovered modes of auxin metabolism regulation in plants.Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations-A synergistic effect?

Elisa Peh, Sophie Kittler, Felix Reich, Corinna KehrenbergPMID: 32941534 DOI: 10.1371/journal.pone.0239312

Abstract

Contaminated poultry meat is considered to be the main source of human infection with Campylobacter spp., a pathogen that asymptomatically colonizes broiler chickens during fattening and contaminates carcasses during slaughter. To prevent or reduce the colonization of broiler flocks with Campylobacter spp., applying different organic acids, especially in combinations, via feed or drinking water seems to be a promising approach. However, only very few combinations of organic acids have been tested for their antibacterial efficacy against Campylobacter spp. Therefore, the in vitro susceptibility of 30 Campylobacter spp. isolates (20 C. jejuni and ten C. coli) to ten organic acids and ten combinations was determined. The testing of minimum inhibitory concentration (MIC) values was performed at pH 6.0 and 7.3 by using the broth microdilution method and included the following organic acids: Caprylic acid, sorbic acid, caproic acid, benzoic acid, ascorbic acid, propionic acid, acetic acid, formic acid, fumaric acid and tartaric acid and combinations thereof. The lowest MIC values were seen for caprylic acid (MIC range at pH 7.3: 0.5-2 mmol/L) and sorbic acid (MIC range at pH 7.3: 1-4 mmol/L). One to two dilution steps lower MIC values were determined at the lower pH value of 6.0. Furthermore, ten combinations consisting of three to five organic acids were developed. In addition to the tested antibacterial activity, other criteria were included such as approval as feed additives, reported synergistic effects and chemical properties. For nine of ten combinations, the MIC90 values of the organic acids decreased 1.25- to 241.5-fold compared to the MIC90 values for the individual substances. Furthermore, nine of ten combinations exhibited synergistic activities against two or more of the tested C. jejuni and C. coli isolates. A combination of caprylic acid, sorbic acid and caproic acid exhibited synergistic activities against the largest number of Campylobacter spp. isolates (six C. jejuni and four C. coli) with fractional inhibitory concentration (FIC) indices (∑FIC) ranging from 0.33 to 1.42. This study shows in vitro synergistic activities of different organic acids in combinations against the major Campylobacter species and could therefore be a promising basis for reducing Campylobacter spp. in vivo.Microbial Ecological Mechanism for Long-Term Production of High Concentrations of

Xiaoyu Zhu, Xin Feng, Cheng Liang, Jiabao Li, Jia Jia, Leiyu Feng, Yong Tao, Yinguang ChenPMID: 33741616 DOI: 10.1128/AEM.03075-20

Abstract

Lactate-driven chain elongation (LCE) has emerged as a new biotechnology to upgrade organic waste streams into a valuable biochemical and fuel precursor, mediumchain carboxylate,

-caproate. Considering that a low cost of downstream extraction is critical for biorefinery technology, a high concentration of

-caproate production is very important to improve the scale-up of the LCE process. We report here that in a nonsterile open environment, the

-caproate concentration was increased from the previous record of 25.7 g·liter

to a new high level of 33.7 g·liter

(76.8 g chemical oxygen demand [COD]·liter

), with the highest production rate being 11.5 g·liter

·day

(26.2 g COD·liter

·day

). In addition, the LCE process remained stable, with an average concentration of

-caproate production of 20.2 ± 5.62 g·liter

(46.1 ± 12.8 g COD·liter

) for 780 days. Dynamic changes in taxonomic composition integrated with metagenomic data reveal the microbial ecology for long-term production of high concentrations of

-caproate: (i) the core microbiome is related to efficient functional groups, such as

(with functional strain CPB6); (ii) the core bacteria can maintain stability for long-term operation; (iii) the microbial network has relatively low microbe-microbe interaction strength; and (iv) low relative abundance and variety of competitors. The network structure could be shaped by hydraulic retention time (HRT) over time, and long-term operation at an HRT of 8 days displayed higher efficacy.

Our research revealed the microbial network of the LCE reactor microbiome for

caproate production at high concentrations, which will provide a foundation for designing or engineering the LCE reactor microbiome to recover

-caproate from organic waste streams in the future. In addition, the hypothetical model of the reactor microbiome that we proposed may offer guidance for researchers to find the underlying microbial mechanism when they encounter low-efficiency

-caproate production from the LCE process. We anticipate that our research will rapidly advance LCE biotechnology with the goal of promoting the sustainable development of human society.

Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells

Jehad Z Tayyeb, Herman E Popeijus, Ronald P Mensink, Maurice C J M Konings, Fatma B A Mokhtar, Jogchum PlatPMID: 32708494 DOI: 10.3390/ijms21145088

Abstract

Concentrations of apolipoprotein A-I (ApoA-I) decrease during inflammation, which may lead to dysfunctional ApoA-I-poor high-density lipoprotein (HDL) particles, and as such, elevate cardiovascular risk. Therefore, rescuing ApoA-I concentrations, especially during inflammation, seems beneficial. Recently, short-chain fatty acids (SCFAs) have received more attention as a strategy in reversing atherosclerosis. We here evaluated the effects of SCFAs on inflammatory pathways in relation to ApoA-I transcription. SCFAs dose-response studies were performed in the presence and absence of inflammatory cytokines. ApoA-I and interleukin 8 (IL-8) mRNA expression were analyzed using qPCR and ELISA, respectively. To study underlying mechanisms, nuclear factor kappa B (NF-κB) transactivation and changes in mRNA expressions of the genes targets of bromodomain and extra-terminal (BET) inhibition, peroxisome proliferator-activated receptor-alpha (PPARα) transactivation and activator protein 1 (AP-1) pathway were analyzed. SCFAs (except hexanoic acid) increased ApoA-I mRNA transcription in both normal and inflammatory conditions and lowered IL-8 mRNA expression. This anti-inflammatory effect of SCFAs was confirmed by inhibition of NF-κB transactivation. Moreover, butyric acid increased carnitine palmitoyltransferase 1 (CPT1), PPARα target gene, mRNA transcription in both conditions, and there was a negative correlation between CPT1 and NF-κB. Therefore, PPARα transactivation is probably involved in the anti-inflammatory effects of SCFAs, which rescues ApoA-I transcription. In conclusion, propionate, butyrate and valerate elicit anti-inflammatory effects which might rescue ApoA-I transcription in inflammatory conditions via PPARα transactivation mediated NF-κB inhibition.Alterations in Circulating Fatty Acid Are Associated With Gut Microbiota Dysbiosis and Inflammation in Multiple Sclerosis

Marina Saresella, Ivana Marventano, Monica Barone, Francesca La Rosa, Federica Piancone, Laura Mendozzi, Alessia d'Arma, Valentina Rossi, Luigi Pugnetti, Gabriella Roda, Eleonora Casagni, Michele Dei Cas, Rita Paroni, Patrizia Brigidi, Silvia Turroni, Mario ClericiPMID: 32733460 DOI: 10.3389/fimmu.2020.01390

Abstract

Butyric acid (BA) is a short-chain fatty acid (SCFA) with anti-inflammatory properties, which promotes intestinal barrier function. Medium-chain fatty acids (MCFA), including caproic acid (CA), promote TH1 and TH17 differentiation, thus supporting inflammation.Since most SCFAs are absorbed in the cecum and colon, the measurement of BA in peripheral blood could provide information on the health status of the intestinal ecosystem. Additionally, given the different immunomodulatory properties of BA and CA the evaluation of their serum concentration, as well as their ratio could be as a simple and rapid biomarker of disease activity and/or treatment efficacy in MS.

We evaluated serum BA and CA concentrations, immune parameters, intestinal barrier integrity and the gut microbiota composition in patients with multiple sclerosis (MS) comparing result to those obtained in healthy controls.

In MS, the concentration of BA was reduced and that of CA was increased. Concurrently, the microbiota was depleted of BA producers while it was enriched in mucin-degrading, pro-inflammatory components. The reduced serum concentration of BA seen in MS patients correlated with alterations of the barrier permeability, as evidenced by the higher plasma concentrations of lipopolysaccharide and intestinal fatty acid-binding protein, and inflammation. Specifically, CA was positively associated with CD4+/IFNγ+ T lymphocytes, and the BA/CA ratio correlated positively with CD4+/CD25

/Foxp3+ and negatively with CD4+/IFNγ+ T lymphocytes.

The gut microbiota dysbiosis found in MS is possibly associated with alterations of the SCFA/MCFA ratio and of the intestinal barrier; this could explain the chronic inflammation that characterizes this disease. SCFA and MCFA quantification could be a simple biomarker to evaluate the efficacy of therapeutic and rehabilitation procedures in MS.